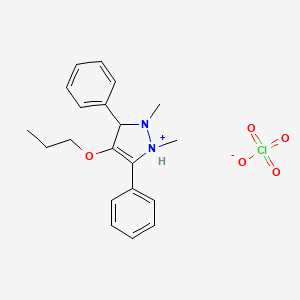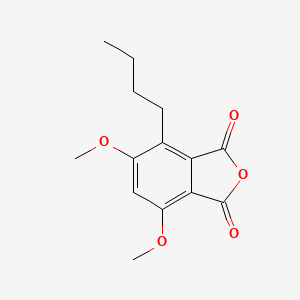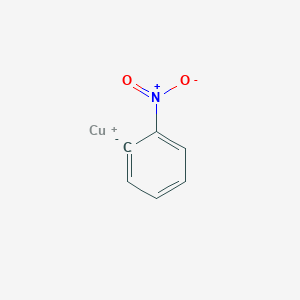
Copper, (2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (2-nitrophenyl)- is a coordination compound where a copper ion is bonded to a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper, (2-nitrophenyl)- can be synthesized through the reaction of 2-nitrophenyl derivatives with copper salts. One common method involves the use of 2-nitrophenyl dipyrromethane and copper acetate in a methanol solution . The reaction is typically carried out under ambient conditions, and the resulting complex is characterized using techniques such as Fourier transform infrared spectroscopy, UV–Vis diffuse reflectance spectroscopy, elemental analysis, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for Copper, (2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Copper, (2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: Copper(II) ions can oxidize other species, such as iodide ions, to molecular iodine.
Substitution: Copper, (2-nitrophenyl)- can participate in substitution reactions, where ligands around the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Copper, (2-nitrophenyl)- include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The conditions for these reactions typically involve ambient temperature and pressure, although specific conditions may vary depending on the desired outcome.
Major Products
The major products formed from reactions involving Copper, (2-nitrophenyl)- depend on the type of reaction. For example, oxidation reactions may produce molecular iodine, while reduction reactions can yield copper(I) complexes.
Scientific Research Applications
Copper, (2-nitrophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which Copper, (2-nitrophenyl)- exerts its effects involves the coordination of the copper ion with the nitrophenyl group. This coordination can influence the electronic properties of the compound, making it an effective catalyst or antimicrobial agent. The molecular targets and pathways involved include the interaction of the copper ion with biological molecules, leading to the disruption of cellular processes in microbes or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being studied as potential antitumor agents.
Copper(II) nitrate: This compound is used in various chemical reactions and has different reactivity compared to Copper, (2-nitrophenyl)-.
Uniqueness
Copper, (2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties to the compound. This makes it particularly effective in catalytic and antimicrobial applications, distinguishing it from other copper complexes.
Properties
CAS No. |
61625-12-5 |
|---|---|
Molecular Formula |
C6H4CuNO2 |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
copper(1+);nitrobenzene |
InChI |
InChI=1S/C6H4NO2.Cu/c8-7(9)6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |
InChI Key |
OXCPMOYNWNVNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)[N+](=O)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
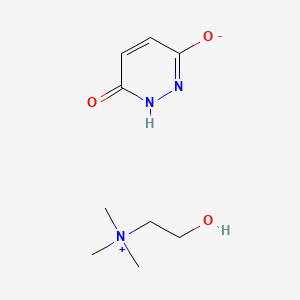
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
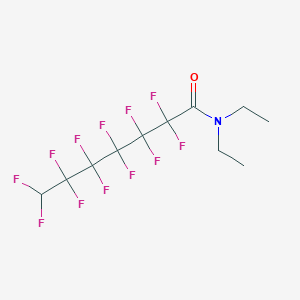
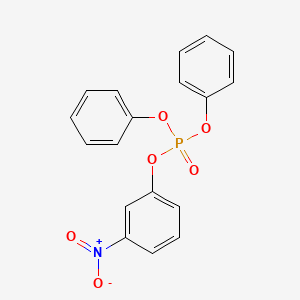
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

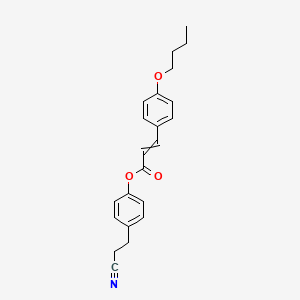
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


